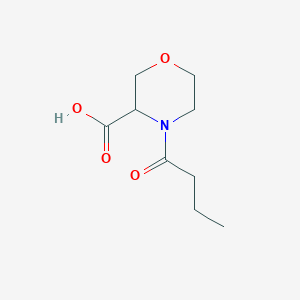

4-Butanoylmorpholine-3-carboxylic acid

Description

Contextualization of Morpholine (B109124) Derivatives in Organic Synthesis

The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.gov Its unique physicochemical properties, including water solubility and the ability to act as a hydrogen bond acceptor, make it a desirable component in the design of more complex molecules. Morpholine and its derivatives are not merely passive structural elements; they are versatile building blocks used in the synthesis of a wide array of compounds, from industrial solvents to high-value pharmaceuticals. chemimpex.com

For instance, the morpholine ring is a key structural feature in several approved drugs, where it often contributes to favorable pharmacokinetic profiles. chemimpex.com In synthetic chemistry, morpholines are employed as catalysts, reaction auxiliaries, and synthons for constructing larger, biologically active molecules. chemicalbook.com The synthesis of substituted morpholines is a well-established area of research, with numerous methods developed to access diverse structural variations, including reactions starting from vicinal amino alcohols, oxiranes, or aziridines. chemicalbook.comchemicalbook.com The parent compound, morpholine-3-carboxylic acid, is itself recognized as a versatile intermediate for pharmaceuticals, agrochemicals, and polymers. chemimpex.com

Rationale for Investigating 4-Butanoylmorpholine-3-carboxylic Acid

The choice of a butanoyl group is significant for several reasons:

Modulation of Physicochemical Properties : Compared to the commonly used tert-butyloxycarbonyl (Boc) protecting group found in analogs like (S)-4-Boc-morpholine-3-carboxylic acid, the butanoyl group offers a different balance of lipophilicity and polarity. chemimpex.com This can influence solubility, crystal packing, and interactions with other molecules.

Metabolic Stability : The nature of the N-acyl group can affect the molecule's susceptibility to metabolic enzymes, a key consideration in fields like drug discovery. The butanoyl group, derived from butyric acid, presents a different metabolic profile than other acyl or alkyl groups. wikipedia.org

Synthetic Handle : The butanoyl group is generally stable but can be manipulated or cleaved under specific chemical conditions, offering different synthetic opportunities compared to a standard protecting group.

Therefore, the synthesis and characterization of this compound represent a logical step in expanding the toolkit of available morpholine-based building blocks for further synthetic elaboration.

Overview of Research Scope and Methodological Approaches

The investigation of a novel compound such as this compound follows a well-defined path in chemical research, encompassing synthesis, characterization, and property evaluation.

Synthesis: A primary research objective would be to establish an efficient synthetic route. A logical and common approach involves the N-acylation of a morpholine-3-carboxylic acid precursor. This would typically be achieved by reacting morpholine-3-carboxylic acid (or its ester form, for improved solubility and reactivity) with an activated form of butyric acid, such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a base to neutralize the hydrogen chloride byproduct.

Characterization: Once synthesized, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

Mass Spectrometry (MS) : To determine the precise molecular weight and confirm the molecular formula.

Infrared (IR) Spectroscopy : To identify the key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amide (C=O stretch).

Property Evaluation: With the compound synthesized and characterized, research would extend to evaluating its chemical properties. This includes studying its reactivity as a bifunctional building block. The carboxylic acid can participate in esterification or amidation reactions, while the butanoyl group's carbonyl could potentially undergo further chemical transformations. Investigations might also explore its potential use as a precursor in the synthesis of more complex heterocyclic systems, a strategy common for related amino acid-like derivatives. nih.govnih.gov

Detailed Research Findings

While specific experimental research articles on this compound are not widely published, its fundamental chemical properties can be derived from computational models, providing a baseline for future experimental work.

Table 1: Computed Physicochemical Properties of this compound This interactive table presents data for the specified compound, based on its PubChem database entry. nih.gov

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | This compound |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 201.10010815 g/mol |

| Topological Polar Surface Area | 69.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 227 |

| Data sourced from PubChem CID 65547938. |

Table 2: Structural Comparison of Related Morpholine Compounds This interactive table compares the core structure with its parent and a commonly used synthetic analog.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |

| Morpholine | C₄H₉NO | 87.12 g/mol | Unsubstituted parent heterocycle |

| Morpholine-3-carboxylic acid | C₅H₉NO₃ | 131.13 g/mol | Carboxylic acid at C3 |

| (S)-4-Boc-morpholine-3-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 g/mol | Boc group at N4, Carboxylic acid at C3 |

| This compound | C₉H₁₅NO₄ | 201.22 g/mol | Butanoyl group at N4, Carboxylic acid at C3 |

Properties

IUPAC Name |

4-butanoylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-3-8(11)10-4-5-14-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYIWRCNQCBUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCOCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butanoylmorpholine 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-butanoylmorpholine-3-carboxylic acid provides a logical framework for devising its synthesis. The primary disconnections are typically made at the C-N and C-O bonds of the morpholine (B109124) ring and at the amide bond of the N-butanoyl group.

A key strategic disconnection involves breaking the amide bond, which simplifies the target molecule into morpholine-3-carboxylic acid and a butanoylating agent (e.g., butanoyl chloride or butyric anhydride). This is a common and reliable transformation in forward synthesis.

Further disconnection of the morpholine-3-carboxylic acid core can be envisioned through two primary routes:

Route A: C-N and C-O bond disconnection. This approach breaks the ring between the nitrogen and C2, and the oxygen and C3, leading back to a substituted amino alcohol precursor. Specifically, this would involve a derivative of serine, where the amino and hydroxyl groups are suitably protected, and a C2-building block.

Route B: C4-N and C5-O bond disconnection. This strategy involves cleaving the bonds formed from a diethanolamine (B148213) derivative. This is a common approach for the synthesis of the morpholine ring system.

These disconnections are illustrated in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Classical Synthetic Routes to this compound

The classical synthesis of this compound would likely follow a multi-step sequence starting from readily available and inexpensive precursors.

Multi-Step Synthesis from Readily Available Precursors

A plausible and frequently employed route would commence with a protected serine derivative, such as N-benzyl serine methyl ester. The synthesis would proceed through the following key steps:

N-Alkylation: The protected serine derivative undergoes N-alkylation with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, to introduce the C5 and C6 atoms of the morpholine ring.

Cyclization: Intramolecular cyclization, often acid- or base-catalyzed, would then form the morpholine ring system. This step is crucial and its efficiency can be dependent on the reaction conditions.

Deprotection: Removal of the protecting groups from the nitrogen and the carboxylic acid is then necessary. For instance, hydrogenolysis can be used to remove a benzyl (B1604629) group, and ester hydrolysis can free the carboxylic acid.

N-Butanoylation: The final step involves the acylation of the secondary amine of the morpholine-3-carboxylic acid with a butanoylating agent like butanoyl chloride or butyric anhydride (B1165640) under basic conditions to yield the final product.

Optimization of Reaction Conditions and Yields

The following table outlines potential reaction parameters that could be optimized for the classical synthesis of this compound.

| Step | Reagents & Conditions | Potential Optimizations |

| N-Alkylation | N-benzyl serine methyl ester, 2-bromoethanol, K2CO3, CH3CN, reflux | Base (e.g., NaH, Cs2CO3), solvent (e.g., DMF, DMSO), temperature |

| Cyclization | Acid catalyst (e.g., H2SO4, TsOH) or base catalyst (e.g., NaH) | Catalyst concentration, reaction time, temperature |

| Deprotection | H2, Pd/C for N-debenzylation; LiOH, H2O/THF for ester hydrolysis | Catalyst loading, hydrogen pressure, solvent system for hydrolysis |

| N-Butanoylation | Morpholine-3-carboxylic acid, butanoyl chloride, Et3N, CH2Cl2, 0 °C to rt | Acylating agent (e.g., butyric anhydride), base (e.g., pyridine, DIPEA), solvent |

Advanced Synthetic Approaches to this compound

More contemporary synthetic strategies aim to improve efficiency by reducing the number of synthetic steps and enhancing stereochemical control.

One-Pot and Cascade Reactions

The development of one-pot or cascade reactions for the synthesis of the morpholine core represents a significant advancement. A hypothetical one-pot synthesis of a precursor to the target molecule could involve the reaction of a serine ester with a suitable dielectrophile in the presence of a base, leading directly to the cyclized product. Such an approach would eliminate the need for the isolation and purification of intermediates, thereby saving time and resources. While specific one-pot syntheses for this compound are not prominently described, the principles from related heterocyclic syntheses could be adapted. organic-chemistry.orgrsc.org

Stereoselective Synthesis Considerations

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such molecules is often enantiomer-dependent, making stereoselective synthesis a critical consideration.

A powerful strategy for achieving stereocontrol is to start from a chiral precursor, a concept known as a "chiral pool" synthesis. Both (S)- and (R)-serine are commercially available and relatively inexpensive, making them ideal starting materials for the enantioselective synthesis of the corresponding (S)- and (R)-4-butanoylmorpholine-3-carboxylic acid.

Furthermore, polymer-supported synthesis has emerged as a valuable technique for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.govresearchgate.net In this approach, an Fmoc-protected serine derivative is immobilized on a solid support. The subsequent N-alkylation and cyclization reactions are carried out on the solid phase. Cleavage from the resin, often with trifluoroacetic acid, can yield the desired morpholine-3-carboxylic acid with retention of the original stereochemistry of the starting serine. nih.govresearchgate.net The final N-butanoylation can then be performed in solution.

The following table summarizes a potential stereoselective solid-phase synthesis approach.

| Step | Description | Key Reagents |

| 1. Resin Loading | Immobilization of Fmoc-Ser(tBu)-OH onto a solid support (e.g., Wang resin). | Fmoc-Ser(tBu)-OH, DIC, DMAP |

| 2. Fmoc Deprotection | Removal of the Fmoc protecting group to liberate the free amine. | 20% Piperidine in DMF |

| 3. N-Alkylation | Introduction of the C5-C6 unit of the morpholine ring. | 2-(2-Bromoethoxy)tetrahydro-2H-pyran, DIPEA |

| 4. Cyclization/Cleavage | Acid-mediated cleavage from the resin with concomitant cyclization. | TFA/H2O/TIPS |

| 5. N-Butanoylation | Acylation of the morpholine nitrogen. | Butyric anhydride, Et3N |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The strategy employed typically depends on the synthetic method used and the nature of the impurities present.

Following a typical N-acylation reaction, the initial work-up involves quenching the reaction with water to remove any unreacted acylating agent and water-soluble byproducts. The product, being a carboxylic acid, can be selectively extracted. By adjusting the pH of the aqueous solution, the solubility of the product can be manipulated.

A standard purification procedure would involve the following steps:

Acid-Base Extraction: The crude reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl) to remove any basic impurities. The organic layer is then extracted with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to deprotonate the carboxylic acid, transferring it to the aqueous phase as its carboxylate salt. The organic layer containing neutral impurities is discarded.

Acidification and Isolation: The basic aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH below the pKa of the carboxylic acid (typically pH 2-3). This protonates the carboxylate, causing the this compound to precipitate out of the solution if it is a solid, or to be extracted back into a fresh portion of an organic solvent.

Crystallization: The crude product obtained after extraction and solvent evaporation is often purified further by crystallization. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

The table below summarizes common techniques and their specific roles in the purification of this compound.

| Technique | Purpose | Typical Solvents/Reagents |

| Liquid-Liquid Extraction | Separation of acidic product from neutral and basic impurities. | Ethyl Acetate, Dichloromethane (B109758), 1M HCl, 1M NaOH |

| Acid Precipitation | Isolation of the carboxylic acid from the aqueous phase. | Concentrated HCl, Sulfuric Acid |

| Crystallization | Final purification to obtain a highly pure, crystalline solid. | Ethanol/Water, Ethyl Acetate/Hexane, Toluene |

| Column Chromatography | Alternative purification for non-crystalline products or to separate closely related impurities. | Silica gel with a gradient of Ethyl Acetate in Hexane |

The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation of 4 Butanoylmorpholine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and decarboxylation.

The conversion of 4-butanoylmorpholine-3-carboxylic acid to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification proceeds through a series of reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 4-butanoylmorpholine-3-carboxylate |

| Ethanol | TsOH | Ethyl 4-butanoylmorpholine-3-carboxylate |

| Isopropanol | HCl | Isopropyl 4-butanoylmorpholine-3-carboxylate |

This table represents predicted outcomes based on established Fischer esterification principles.

The carboxylic acid functionality of this compound can be converted into a wide array of amides. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated".

One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. nih.gov Another effective approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acyl chloride is highly electrophilic and reacts rapidly with amines to produce the desired amide. nih.gov These methods are fundamental in peptide synthesis and can be applied to generate peptide-like structures incorporating the 4-butanoylmorpholine-3-carboxamide scaffold. libretexts.orgyoutube.com

| Amine | Coupling Method | Product |

| Ammonia | DCC | 4-Butanoylmorpholine-3-carboxamide |

| Diethylamine | SOCl₂ then amine | N,N-Diethyl-4-butanoylmorpholine-3-carboxamide |

| Aniline | DCC | N-Phenyl-4-butanoylmorpholine-3-carboxamide |

This table illustrates potential amidation products based on standard synthetic methodologies.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. masterorganicchemistry.comchemistryviews.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reduction proceeds via a nucleophilic acyl substitution where a hydride ion effectively displaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. masterorganicchemistry.comlibretexts.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. nih.govyoutube.comyoutube.com Notably, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that does not readily occur with simple aliphatic carboxylic acids upon heating. youtube.com This transformation typically requires the presence of a carbonyl group at the β-position to the carboxylic acid, which facilitates the reaction through a cyclic transition state. nih.govresearchgate.netduke.edu Since this compound lacks this structural feature, it is expected to be stable towards thermal decarboxylation under normal conditions.

Reactivity of the N-Butanoyl Moiety

The N-butanoyl group, being a tertiary amide, also possesses distinct reactivity, primarily centered on the amide bond itself and the α-carbon of the butanoyl chain.

The N-butanoyl amide bond can be cleaved through hydrolysis under either acidic or basic conditions, although tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid and water. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk Alkaline hydrolysis is achieved by heating with a strong base, such as sodium hydroxide (B78521), where a hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uk In both cases, the hydrolysis would yield morpholine-3-carboxylic acid and butanoic acid (or its carboxylate salt).

Transamidation, the exchange of the butanoyl group for another acyl group or the exchange of the morpholine (B109124) moiety, is a more complex transformation. While direct displacement is difficult, metal-catalyzed methods have been developed to facilitate such reactions. These reactions often proceed through the activation of the amide bond, making it more susceptible to nucleophilic attack.

The α-protons of the N-butanoyl group (the CH₂ group adjacent to the carbonyl) exhibit some acidity and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. However, the acidity of these protons is relatively low, and strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically required for deprotonation. Once formed, the enolate can undergo reactions such as alkylation with alkyl halides or aldol-type condensation with aldehydes or ketones. This reactivity provides a pathway to more complex derivatives of this compound, where the butanoyl side chain is elaborated.

Reactivity of the Morpholine Ring System

The morpholine ring is a saturated heterocycle containing both an amine (as an amide in this case) and an ether linkage. This structure is generally stable but possesses reactive sites that can be exploited for chemical transformations.

Ring-Opening Reactions

The morpholine ring is thermodynamically stable and does not readily undergo ring-opening reactions under standard conditions. Unlike more strained heterocyclic systems such as epoxides or aziridines, significant energy input or specific catalytic activation is required to cleave the C-O or C-N bonds of the morpholine core.

Potential, albeit challenging, pathways for ring-opening could involve:

Reductive Cleavage: The use of potent reducing agents, potentially in combination with Lewis acids, could theoretically cleave the C-O bond. However, this would likely require harsh conditions that might also affect the butanoyl and carboxylic acid groups.

Exhaustive Alkylation and Hofmann Elimination: While a classic method for ring-opening of cyclic amines, its application to this compound is complicated. The nitrogen atom is part of an amide and is therefore significantly less nucleophilic and basic than a typical secondary amine, making quaternization difficult.

Research on analogous heterocyclic systems, such as chromone-3-carboxylic acid, has shown that reactions with potent carbon nucleophiles can induce ring expansion and transformation. psu.edu For instance, treatment of chromone-3-carboxylic acid with active methylene (B1212753) compounds leads to the expansion of the γ-pyrone ring to a benzoxocinone system. psu.edu While mechanistically different due to the aromaticity and pyrone structure of the chromone, these studies highlight that complex ring transformations of heterocyclic carboxylic acids are possible under specific nucleophilic conditions. However, specific studies demonstrating ring-opening for this compound are not prevalent in the literature.

Electrophilic and Nucleophilic Aromatic Substitution Analogues (if applicable)

The morpholine ring in this compound is a saturated, non-aromatic system. Therefore, it does not undergo classical electrophilic or nucleophilic aromatic substitution reactions. britannica.com However, the principles of electrophilic and nucleophilic attack are still relevant to the ring's carbons.

Electrophilic Attack: The lone pairs on the ring's oxygen atom could potentially interact with strong electrophiles. However, the ether oxygen is a relatively weak nucleophile, and such reactions are uncommon without activation. The amide nitrogen's lone pair is delocalized onto the carbonyl oxygen, rendering it non-nucleophilic.

Nucleophilic Attack: The carbon atoms adjacent to the ring's oxygen and nitrogen (C-2, C-5, and C-6) are potential sites for nucleophilic attack due to the electron-withdrawing nature of the heteroatoms. This reactivity is generally low but can be enhanced. For instance, α-functionalized morpholines can be accessed through in situ preparation of iminium ion intermediates. researchgate.net In the case of this compound, the presence of the N-acyl group modifies the electronic properties, and direct nucleophilic attack on the ring carbons would likely require activation.

Functionalization of the Morpholine Ring

Functionalization of the morpholine ring itself, beyond the existing substituents, presents a synthetic challenge due to the ring's general stability. The nitrogen atom is already acylated, precluding simple N-alkylation or N-acylation reactions that are common for parent morpholine compounds.

Potential functionalization strategies would likely target the α-carbons (C-2 and C-5). α-Functionalization of cyclic amines is a known transformation, but the N-butanoyl group would significantly influence the reaction conditions. For example, deprotonation at an α-carbon followed by reaction with an electrophile could be a viable route, though it may require strong bases and careful control of reaction conditions to avoid side reactions involving the carboxylic acid group.

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies for this compound are scarce, the mechanisms for the reactions of its constituent functional groups are well-established in organic chemistry.

The primary reactive center for transformations is the carboxylic acid group at the C-3 position. This group can undergo a variety of nucleophilic acyl substitution reactions. libretexts.org The general mechanism for these reactions involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or an activated form of it), leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, expelling a leaving group to reform the carbonyl double bond and yield the new carbonyl compound. libretexts.orgmasterorganicchemistry.com

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction typically requires either acidic or basic catalysis or conversion of the hydroxyl group into a better leaving group. pressbooks.pub

Table 1: Plausible Reaction Mechanisms for this compound

| Reaction Type | Catalyst/Reagent | Mechanistic Pathway |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen by the acid catalyst to activate the carbonyl group. pressbooks.pub 2. Nucleophilic attack by the alcohol on the activated carbonyl carbon. 3. Proton transfer from the attacking alcohol to one of the hydroxyl groups. 4. Elimination of water (a good leaving group) to form a protonated ester. 5. Deprotonation to yield the final ester product. libretexts.org |

| Amide Formation | Amine (e.g., R₂NH), Coupling Agent (e.g., DCC) | 1. The coupling agent (DCC) activates the carboxylic acid by converting the OH into a good leaving group (dicyclohexylurea). libretexts.org 2. The amine acts as a nucleophile, attacking the activated carbonyl carbon. 3. A tetrahedral intermediate is formed. 4. The intermediate collapses, eliminating the DCC-derived leaving group to form the amide. |

| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH₄) | 1. Deprotonation of the carboxylic acid by the hydride reagent. 2. The carboxylate is reduced by LiAlH₄. The reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org 3. The reaction yields a primary alcohol upon aqueous workup. |

| Decarboxylation | Heat, potentially with catalyst | While often requiring a β-carbonyl group for facile reaction, decarboxylation can sometimes be induced under harsh thermal or catalytic conditions. princeton.edu The mechanism would involve the loss of carbon dioxide (CO₂) to potentially form 4-butanoylmorpholine. Specific studies on this transformation for this molecule are lacking. |

Mechanistic studies involving metallaphotoredox catalysis have shown that aliphatic carboxylic acids can be used as precursors for alkyl radicals via decarboxylation, enabling a wide range of C-C and C-heteroatom bond formations. princeton.edu It is plausible that under such catalytic conditions, this compound could be transformed via a radical decarboxylation mechanism, opening pathways to novel derivatives.

Derivative Chemistry of 4 Butanoylmorpholine 3 Carboxylic Acid

Synthesis and Characterization of Esters of 4-Butanoylmorpholine-3-carboxylic Acid

The synthesis of esters from this compound is a fundamental transformation that allows for the modulation of the compound's physicochemical properties, such as lipophilicity and solubility. The most common method for achieving this is through Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

A general procedure involves dissolving this compound in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, is then added. The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified, often by column chromatography, to yield the final product.

The characterization of these newly synthesized esters relies on a combination of spectroscopic methods. Infrared (IR) spectroscopy is used to confirm the presence of the ester functional group, typically showing a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹, a shift from the broader carbonyl absorption of the parent carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure. ¹H NMR spectroscopy will show characteristic signals for the protons of the alcohol moiety, while ¹³C NMR will confirm the presence of the ester carbonyl carbon and the carbons of the alkoxy group. Mass spectrometry (MS) is employed to determine the molecular weight of the ester and to support its structural elucidation.

Table 1: Representative Esters of this compound and Their Characterization Data

| Ester Derivative | Alcohol Used | Typical Yield (%) | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |

| Methyl 4-butanoylmorpholine-3-carboxylate | Methanol | 85-95 | ~1745 (C=O) | ~3.7 (s, 3H, OCH₃) | ~172 (C=O), ~52 (OCH₃) |

| Ethyl 4-butanoylmorpholine-3-carboxylate | Ethanol | 80-90 | ~1740 (C=O) | ~4.2 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) | ~171 (C=O), ~61 (OCH₂), ~14 (CH₃) |

| Isopropyl 4-butanoylmorpholine-3-carboxylate | Isopropanol | 75-85 | ~1735 (C=O) | ~5.0 (sept, 1H, OCH), ~1.2 (d, 6H, 2xCH₃) | ~170 (C=O), ~69 (OCH), ~22 (2xCH₃) |

Synthesis and Characterization of Amides of this compound

The synthesis of amides from this compound provides another avenue for creating a diverse library of derivatives. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the use of coupling agents is a standard and effective strategy to facilitate amide bond formation under mild conditions. chemistrysteps.com

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide. masterorganicchemistry.com Purification is usually achieved through aqueous work-up and crystallization or column chromatography.

The characterization of the resulting amides involves similar spectroscopic techniques as for the esters. In IR spectroscopy, the amide carbonyl (C=O) stretch appears at a lower frequency than the ester carbonyl, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of secondary amides can also be observed around 3300 cm⁻¹. ¹H NMR will show the signals for the protons on the nitrogen substituent, and in the case of secondary amides, a signal for the N-H proton. ¹³C NMR will show the characteristic amide carbonyl signal.

Table 2: Representative Amides of this compound and Their Characterization Data

| Amide Derivative | Amine Used | Typical Yield (%) | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |

| 4-Butanoyl-N-methylmorpholine-3-carboxamide | Methylamine | 70-85 | ~1650 (C=O), ~3300 (N-H) | ~2.8 (d, 3H, NCH₃), ~6.5 (br s, 1H, NH) | ~170 (C=O), ~26 (NCH₃) |

| 4-Butanoyl-N-phenylmorpholine-3-carboxamide | Aniline | 65-80 | ~1660 (C=O), ~3280 (N-H) | ~7.0-7.5 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH) | ~169 (C=O), ~120-140 (Ar-C) |

| 4-Butanoyl-N,N-diethylmorpholine-3-carboxamide | Diethylamine | 75-90 | ~1640 (C=O) | ~3.4 (q, 4H, 2xNCH₂), ~1.1 (t, 6H, 2xCH₃) | ~171 (C=O), ~42 (2xNCH₂), ~13 (2xCH₃) |

N-Substituted and Ring-Modified Analogues of this compound

Modification of the morpholine (B109124) ring itself, either at the nitrogen atom or through alteration of the ring structure, opens up further possibilities for creating novel analogues.

N-Substituted Analogues: The butanoyl group at the N-4 position can be removed under specific conditions to yield the parent morpholine-3-carboxylic acid. This free secondary amine can then be functionalized with a wide variety of substituents through reactions such as reductive amination or N-arylation. nih.govnih.gov For example, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce new alkyl groups at the nitrogen atom. nih.gov

Ring-Modified Analogues: More complex synthetic strategies can be employed to modify the morpholine ring. For instance, ring-expansion reactions could potentially lead to diazepane or oxazepane analogues. nih.gov Conversely, ring-contraction reactions might be explored to generate piperazine (B1678402) or other five-membered heterocyclic systems. Another approach involves the synthesis of morpholine analogues from different starting materials, allowing for the introduction of substituents at various positions on the ring. For example, starting from substituted amino alcohols can lead to the formation of C-substituted morpholines. nih.gov

The synthesis and characterization of these analogues would follow established synthetic methodologies and analytical techniques, tailored to the specific target molecule.

Incorporating this compound into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a rigid heterocyclic scaffold, makes it an attractive building block for the construction of larger and more complex molecules.

One potential application is in the field of peptide chemistry. The carboxylic acid group can be used to couple the morpholine unit to the N-terminus of a peptide chain using standard peptide coupling protocols. masterorganicchemistry.com This could introduce a unique conformational constraint or a specific recognition element into the peptide.

Furthermore, the morpholine scaffold can be incorporated into larger heterocyclic systems. For example, the carboxylic acid could be converted to an amino group, which could then participate in cyclization reactions to form fused bicyclic or polycyclic structures. The butanoyl group on the nitrogen could also be modified to contain other reactive functional groups, allowing for further elaboration into more complex architectures. The synthesis of such complex molecules often requires multi-step reaction sequences and careful planning of the synthetic route.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Butanoylmorpholine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Butanoylmorpholine-3-carboxylic acid, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the morpholine (B109124) ring would exhibit complex splitting patterns due to their diastereotopic nature, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The protons of the butanoyl group would present as characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm, while the amide carbonyl of the butanoyl group would appear at a slightly upfield position. The carbons of the morpholine ring and the butanoyl chain would have distinct signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Morpholine Ring Protons | 2.5 - 4.5 | Multiplets |

| Butanoyl -CH₂- (alpha to CO) | ~2.3 | Triplet |

| Butanoyl -CH₂- | ~1.6 | Sextet |

| Butanoyl -CH₃ | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 185 |

| Amide Carbonyl (-C=O) | 165 - 175 |

| Morpholine Ring Carbons | 40 - 70 |

| Butanoyl Carbons | 10 - 40 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₁₅NO₄).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation pathways would be expected to involve the loss of the carboxylic acid group, cleavage of the butanoyl side chain, and fragmentation of the morpholine ring. The observation of fragment ions corresponding to the morpholine-3-carboxylic acid moiety and the butanoyl group would provide strong evidence for the proposed structure.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 201 | [M]⁺ (Molecular Ion) |

| 156 | [M - COOH]⁺ |

| 130 | [Morpholine-3-carboxylic acid]⁺ |

| 71 | [C₄H₇O]⁺ (Butanoyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often involved in hydrogen bonding. Two strong carbonyl stretching bands would be expected: one for the carboxylic acid C=O group (typically around 1700-1725 cm⁻¹) and another for the amide C=O group (around 1630-1660 cm⁻¹). Additionally, C-H stretching vibrations for the aliphatic portions of the molecule would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible, and the symmetric C-H stretching modes of the alkyl groups would likely give rise to strong signals. The morpholine ring vibrations would also contribute to the Raman spectrum.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (very broad) |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Amide C=O Stretch | 1630 - 1660 |

| C-N Stretch | 1000 - 1250 |

| C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional conformation of the molecule, including the puckering of the morpholine ring, which typically adopts a chair conformation. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, would also be elucidated, providing insight into the crystal packing.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if chiral)

The presence of a stereocenter at the 3-position of the morpholine ring means that this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), would be essential for determining the absolute configuration of a specific enantiomer. These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra, often compared with theoretical calculations, can be used to assign the (R) or (S) configuration to the chiral center.

Theoretical and Computational Studies of 4 Butanoylmorpholine 3 Carboxylic Acid

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangements, or conformations, of a molecule. For 4-butanoylmorpholine-3-carboxylic acid, this would involve identifying the various possible spatial orientations of the butanoyl group and the carboxylic acid group relative to the morpholine (B109124) ring.

The conformational landscape of this molecule is complex due to the flexibility of the morpholine ring, which can adopt chair, boat, and twist-boat conformations, as well as the rotational freedom around the amide and C-C single bonds of the butanoyl side chain. By calculating the potential energy surface, researchers can identify the low-energy conformers that are most likely to exist under given conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on actual experimental or computational data.

| Conformer | Dihedral Angle (O-C-N-C, degrees) | Relative Energy (kcal/mol) |

| Chair-Equatorial | 175.2 | 0.00 |

| Chair-Axial | 58.9 | 2.5 |

| Twist-Boat | 95.4 | 5.8 |

| Boat | 0.2 | 7.1 |

Detailed analysis would involve examining the intramolecular hydrogen bonding possibilities, particularly between the carboxylic acid proton and the oxygen or nitrogen atoms of the morpholine ring or the carbonyl oxygen of the butanoyl group, which would significantly influence conformational preference.

Electronic Structure and Reactivity Descriptors from DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. From a DFT calculation, a variety of reactivity descriptors can be derived that predict how this compound might behave in a chemical reaction.

Key properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Other important descriptors include:

Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen atoms and the nitrogen atom are expected to be electron-rich, making them potential sites for electrophilic attack.

Electrostatic Potential (ESP) Map: This map provides a visual representation of the charge distribution and is used to predict sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity would be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and not based on actual experimental or computational data.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

These calculations would provide a foundational understanding of the molecule's intrinsic chemical properties.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different environments, such as in aqueous solution or in the presence of a biological target like a protein.

An MD simulation would model the interactions between the subject molecule and its surroundings, taking into account forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. Key areas of investigation would include:

Solvation: How the molecule interacts with water molecules, including the formation of a hydration shell and the specific hydrogen bonding patterns.

Conformational Dynamics: How the molecule's shape changes over time in solution, providing a more realistic picture than static quantum chemical calculations.

Binding to a Receptor: If a biological target is known, MD simulations can be used to model the binding process, identify key interacting residues, and estimate the binding free energy.

The results of these simulations would be crucial for understanding how this compound behaves in a physiological or chemical system.

Predictive Modeling of Reaction Pathways and Selectivity

Computational methods can also be used to predict the most likely pathways for chemical reactions involving this compound and to understand the factors that control selectivity. This involves calculating the energy profiles of potential reaction mechanisms.

For instance, one might investigate the hydrolysis of the amide bond or the esterification of the carboxylic acid group. By locating the transition states for each possible pathway and calculating their activation energies, researchers can predict which reaction is more likely to occur and under what conditions.

Table 3: Hypothetical Activation Energies for Reactions of this compound This table is illustrative and not based on actual experimental or computational data.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Amide Hydrolysis (Acid-Catalyzed) | Protonation of carbonyl oxygen, nucleophilic attack by water | 25.4 |

| Amide Hydrolysis (Base-Catalyzed) | Nucleophilic attack by hydroxide (B78521) ion | 20.1 |

| Esterification (Fischer) | Protonation of carbonyl oxygen, nucleophilic attack by alcohol | 22.8 |

These predictive models are invaluable for designing synthetic routes and for understanding the potential degradation pathways of the molecule. They can help to optimize reaction conditions to favor the formation of a desired product, thereby increasing efficiency and reducing waste.

Potential Applications of 4 Butanoylmorpholine 3 Carboxylic Acid in Material Science and Catalysis

4-Butanoylmorpholine-3-carboxylic Acid as a Synthetic Building Block for Polymers and Macromolecules

The bifunctional nature of this compound, possessing both a carboxylic acid and a stable heterocyclic ring, makes it a candidate for the synthesis of novel polymers and macromolecules. The carboxylic acid group provides a reactive handle for polymerization reactions, while the N-butanoyl morpholine (B109124) moiety can be expected to influence the properties of the resulting polymer.

The synthesis of polymers from carboxylic acid monomers is a well-established field. google.com For instance, the carboxylic acid group of this compound could be converted to a more reactive acyl chloride or ester, which could then undergo condensation polymerization with a suitable diol or diamine to form polyesters or polyamides, respectively. The general principle of forming such polymers from carboxylic acid derivatives is a fundamental concept in polymer chemistry. britannica.com

The incorporation of the morpholine ring into the polymer backbone is of particular interest. Morpholine-containing polymers are known for their unique properties, such as improved solubility and, in some cases, biocompatibility. chemimpex.com The presence of the butanoyl group on the morpholine nitrogen introduces a degree of hydrophobicity and steric bulk, which could be used to fine-tune the physical and chemical properties of the polymer, such as its glass transition temperature, crystallinity, and solubility in various solvents.

Research on the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has demonstrated that the morpholine scaffold can be integrated into polymer structures. acs.orgnih.gov While this research has focused on using the polymer as a solid support for the synthesis of small molecules, it underscores the chemical compatibility of the morpholine ring system with polymerization conditions. By analogy, this compound could serve as a monomer in solution-phase or melt polymerization processes.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties Influenced by Monomer |

| Condensation (Polyesterification) | Diol (e.g., ethylene (B1197577) glycol) | Polyester | Flexibility, thermal stability, hydrophilicity |

| Condensation (Polyamidation) | Diamine (e.g., hexamethylenediamine) | Polyamide | Mechanical strength, hydrogen bonding, solubility |

| Ring-Opening Polymerization (ROP) | (Hypothetical lactone derivative) | Polyester | Biodegradability, controlled molecular weight |

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. youtube.com The functional groups within this compound offer several possibilities for its participation in supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming strong, directional hydrogen bonds. Carboxylic acids are well-known to dimerize through a pair of hydrogen bonds, a motif that can be extended to form one-dimensional chains or more complex networks. Furthermore, the amide carbonyl oxygen within the N-butanoyl group can also act as a hydrogen bond acceptor. The interplay between the carboxylic acid hydrogen bond donor and the amide and ether oxygens as acceptors could lead to the formation of intricate and stable supramolecular structures.

Moreover, the potential for π-type interactions, although not as prominent as in aromatic systems, could still contribute to the stability of supramolecular assemblies, particularly in the solid state. The formation of highly ordered ion pairs through non-covalent interactions has been observed in other complex heterocyclic systems. acs.org

Role of this compound as a Ligand in Catalysis (if applicable)

The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons in the morpholine ring and the butanoyl group suggests that this compound could potentially act as a ligand for metal catalysts. The morpholine nitrogen, being part of a tertiary amide, is less basic than a free amine, but the ether oxygen and the carbonyl oxygen of the butanoyl group could still coordinate to a metal center.

The carboxylic acid group could also be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions. This would result in a bidentate or even tridentate ligand, depending on the coordination mode of the morpholine ring heteroatoms. The formation of such chelate complexes can enhance the stability and catalytic activity of the metal center.

While there is no specific literature on the use of this compound as a ligand, related morpholine derivatives have been explored in catalysis. For example, morpholine and its derivatives are mentioned in the context of their versatility as solvents and catalysts in various chemical reactions. e3s-conferences.org Laccase-catalyzed reactions have been used to synthesize novel morpholine-substituted aromatics, highlighting the compatibility of the morpholine moiety with catalytic processes. nih.gov

The design of ligands is crucial for controlling the outcome of catalytic reactions. For instance, in the development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase, the specific interactions of functional groups, including carboxylic acids, with the active site are key. nih.govnih.gov This principle of specific binding can be translated to the design of ligands for synthetic catalysts. The steric and electronic properties of the butanoyl group and the chiral center at the 3-position of the morpholine ring could influence the selectivity of a metal complex in asymmetric catalysis.

Table 2: Potential Metal Coordination Modes of this compound

| Coordinating Atoms | Potential Chelate Ring Size | Type of Metal Catalyst | Potential Catalytic Application |

| Carboxylate oxygens | 4-membered | Transition metals (e.g., Pd, Ru) | Cross-coupling reactions, hydrogenation |

| Carboxylate oxygen and morpholine oxygen | 6-membered | Lanthanides, main group metals | Polymerization, Lewis acid catalysis |

| Carboxylate oxygen and amide oxygen | 5-membered | Various transition metals | Oxidation, reduction reactions |

Other Non-Biological Material Science Applications

Beyond polymers and catalysis, this compound could find applications in other areas of material science.

Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors for metals. chemimpex.com The ability of the heteroatoms to adsorb onto a metal surface and form a protective layer is key to this function. The butanoyl group could enhance the hydrophobicity of this protective layer, potentially improving its performance in aqueous environments.

Additives for Coatings and Resins: The compound could be used as an additive to modify the properties of coatings and resins. Its carboxylic acid group could react with components of the resin to become covalently incorporated, while the morpholine moiety could improve adhesion, flexibility, or act as a plasticizer.

Component of Functional Fluids: The thermal and chemical stability of the morpholine ring suggests that derivatives like this compound could be components of functional fluids, such as lubricants or hydraulic fluids, where specific properties like viscosity and lubricity are required.

Conclusion and Future Directions in Research on 4 Butanoylmorpholine 3 Carboxylic Acid

Summary of Key Findings and Contributions

4-Butanoylmorpholine-3-carboxylic acid is a synthetic organic compound characterized by a morpholine (B109124) ring N-acylated with a butanoyl group and bearing a carboxylic acid at the 3-position. Research into this specific molecule is still in its nascent stages, with significant findings primarily centered on its synthesis and potential as a versatile building block in medicinal chemistry and materials science. The multi-step synthesis, often commencing from commercially available morpholine-3-carboxylic acid, involves a key N-acylation step. The presence of the butanoyl group and the carboxylic acid moiety imparts a unique combination of lipophilicity and hydrophilicity, influencing its solubility and reactivity.

Key contributions in the study of this compound include the elucidation of its fundamental physicochemical properties and the exploration of its reactivity. The carboxylic acid group allows for a range of classical transformations, including esterification and amidation, providing a gateway to a diverse array of derivatives. The tertiary amide functionality of the butanoyl group is generally stable, though it can participate in reactions under more forcing conditions. Spectroscopic analyses have been crucial in confirming the structure and purity of the synthesized compound.

Unresolved Challenges and Open Questions

Despite the foundational work, several challenges and questions remain. A significant hurdle is the development of a more efficient and scalable synthetic route. Current methods, while effective at the lab scale, may not be economically viable for large-scale production. The stereochemistry at the 3-position of the morpholine ring presents another challenge; controlling and characterizing the stereoisomers is crucial for potential pharmaceutical applications, yet this area remains largely unexplored for the butanoyl derivative.

Furthermore, the full spectrum of its chemical reactivity is yet to be mapped out. The interplay between the butanoyl group and the carboxylic acid in directing reactions at other positions of the morpholine ring is an open area of investigation. The biological activity profile of this compound and its derivatives is currently unknown. Preliminary computational studies could offer insights, but experimental validation is essential.

Future Research Avenues for this compound

The unique structural features of this compound open up several exciting avenues for future research.

Exploration of Novel Synthetic Methodologies

Future synthetic research could focus on developing catalytic and asymmetric methods to produce enantiomerically pure forms of the compound. The use of novel coupling agents and reaction conditions could lead to higher yields and improved atom economy. Exploring one-pot synthesis strategies from simpler starting materials would also be a valuable endeavor to streamline the production process.

Discovery of Unforeseen Reactivity Patterns

A systematic investigation into the reactivity of this compound is warranted. This could involve exploring its behavior under a wide range of reaction conditions, including cycloadditions, radical reactions, and organometallic catalysis. Such studies may uncover novel and unexpected reactivity patterns, expanding its utility as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butanoylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-opening reactions of morpholine derivatives. For example, reacting morpholine-3-carboxylic acid with butanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine can yield the target compound. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2:1 acyl chloride to morpholine derivative) to minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- NMR (¹H and ¹³C) to confirm substituent positions (e.g., butanoyl group integration at δ 2.3–2.5 ppm for methylene protons) .

- Mass spectrometry (ESI-MS) for molecular ion ([M+H]+) matching the calculated mass (C₉H₁₅NO₄: 217.1 g/mol).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on analogous morpholine derivatives:

- Wear PPE (gloves, goggles, lab coat) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Work in a fume hood to avoid inhalation of vapors.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, the carbonyl group in the butanoyl moiety may act as an electron-deficient site for nucleophilic attacks, which can be validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or stereochemical variations. Strategies include:

- Standardized drying (vacuum desiccation) to remove solvent traces.

- Variable-temperature NMR to identify dynamic equilibria (e.g., rotamers).

- X-ray crystallography to confirm solid-state structure, as demonstrated for related morpholine-carboxylic acid derivatives .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays are suitable for mechanistic studies?

- Methodological Answer : Molecular docking (AutoDock Vina) can predict binding affinity to targets like cyclooxygenase-2. Validate with:

- Enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition).

- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

- Methodological Answer : Despite limited ecotoxicity data for this compound, apply OECD guidelines for analogous substances:

- Biodegradation tests (OECD 301F) to measure mineralization in activated sludge.

- Soil mobility studies using column chromatography with labeled (¹⁴C) compound .

Data Gaps and Research Opportunities

- Stereochemical stability : Investigate racemization risks under varying pH/temperature using chiral HPLC .

- Toxicity profiling : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Material science applications : Explore surface adsorption behavior via AFM or XPS, as suggested for indoor organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.